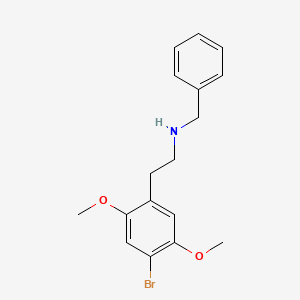

N-Benzyl 2c-b

Description

Evolution of Phenethylamine (B48288) Derivatives: From Classical Compounds to N-Benzylphenethylamines

The exploration of phenethylamine derivatives has a rich history, rooted in the study of naturally occurring alkaloids like mescaline. acs.orgnih.gov The systematic modification of the phenethylamine backbone has led to the synthesis of a vast array of compounds with diverse pharmacological activities. The "2C" series of compounds, characterized by methoxy (B1213986) groups at the 2 and 5 positions of the phenyl ring, represents a significant branch of this chemical family. nih.gov

A pivotal development in this field was the discovery that N-benzyl substitution of phenethylamine agonists could dramatically increase their binding affinity for serotonin (B10506) receptors, particularly the 5-HT2A receptor. acs.orgnih.gov This finding was somewhat unexpected, as simple N-alkylation of psychedelic phenethylamines typically leads to a significant loss of activity. wikipedia.org The addition of a benzyl (B1604629) group, however, not only restored but in many cases enhanced the compound's interaction with the receptor. wikipedia.orgwikipedia.org This led to the emergence of the N-benzylphenethylamine class, which includes N-Benzyl 2C-B and the potent NBOMe series of compounds. acs.orgresearchgate.netwikipedia.org

Discovery and Initial Characterization of N-Benzyl 2C-B

N-Benzyl 2C-B was first synthesized and described in 1994 by a research team led by Richard Glennon. wikipedia.org This initial research explored a variety of N-substituted derivatives of 2C-B. wikipedia.org The N-benzyl derivative was found to have a higher binding affinity for the 5-HT2A receptor than 2C-B itself. wikipedia.org Specifically, N-Benzyl 2C-B has a binding affinity (Ki) of 16 nM at the serotonin 5-HT2A receptor and 90 nM at the 5-HT2C receptor. wikipedia.org This early work laid the groundwork for the later development of even more potent substituted N-benzyl derivatives. wikipedia.org

Contextualization within the Expanding Landscape of Novel Psychoactive Substances (NPS)

N-Benzyl 2C-B and its chemical relatives are part of the ever-expanding landscape of Novel Psychoactive Substances (NPS). acs.orgnih.gov NPS are substances of abuse, either in a pure form or a preparation, that are not controlled by international drug conventions but which may pose a public health threat. The N-benzylphenethylamine class, often referred to as NBOMes, emerged on the recreational drug market in the 2010s. acs.orgnih.govtusnovics.pl These substances are often synthesized to mimic the effects of classic psychedelics. tusnovics.plfreecme.com The rapid proliferation and chemical diversity of NPS, including N-benzyl derivatives of the 2C series, present significant challenges for law enforcement and public health. researchgate.netojp.gov

Significance for Contemporary Academic and Forensic Research

The unique pharmacological profile of N-benzylphenethylamines, including N-Benzyl 2C-B, has made them valuable tools in academic research. acs.orgnih.gov Their high affinity and, in some cases, selectivity for specific serotonin receptor subtypes allow researchers to probe the function and structure of these receptors. acs.orgnih.govnih.gov For instance, the development of these compounds has contributed to a better understanding of the 5-HT2A receptor, which is implicated in a variety of neurological processes. acs.orgnih.gov

From a forensic perspective, the emergence of N-Benzyl 2C-B and related compounds necessitates the development of robust analytical methods for their detection and characterization in seized materials. researchgate.netnih.govunc.edunih.gov Forensic laboratories must be able to differentiate between a growing number of positional isomers and analogues. ojp.govunc.edunih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy are crucial for the unambiguous identification of these substances. nih.govresearchgate.netspringermedizin.de The thermal lability of some of these compounds under standard analytical conditions presents an additional challenge for forensic chemists. researchgate.netspringermedizin.de

Chemical and Physical Data

| Property | Value |

| IUPAC Name | N-benzyl-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine |

| Formula | C17H20BrNO2 |

| Molar Mass | 350.256 g·mol−1 |

| CAS Number | 155639-26-2 |

| PubChem CID | 10360487 |

| ChemSpider | 8535936 |

Table 1: Chemical and physical properties of N-Benzyl 2C-B. wikipedia.org

Pharmacological Data

| Receptor | Binding Affinity (Ki) |

| 5-HT2A | 16 nM |

| 5-HT2C | 90 nM |

Table 2: Binding affinities of N-Benzyl 2C-B for serotonin receptors. wikipedia.org

Structure

3D Structure

Properties

CAS No. |

155639-26-2 |

|---|---|

Molecular Formula |

C17H20BrNO2 |

Molecular Weight |

350.2 g/mol |

IUPAC Name |

N-benzyl-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine |

InChI |

InChI=1S/C17H20BrNO2/c1-20-16-11-15(18)17(21-2)10-14(16)8-9-19-12-13-6-4-3-5-7-13/h3-7,10-11,19H,8-9,12H2,1-2H3 |

InChI Key |

XXLRSXIQVKHKPM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2)OC)Br |

Origin of Product |

United States |

Synthetic Chemistry and Derivative Development

Primary Synthetic Methodologies for N-Benzyl 2C-B

The creation of N-Benzyl 2C-B primarily relies on established and reliable chemical reactions that connect its two key structural components: the 2C-B phenethylamine (B48288) core and the N-benzyl group.

The principal and most widely employed method for synthesizing N-Benzyl 2C-B and its derivatives is indirect reductive amination. nih.govsci-hub.seacs.orgmdpi.com This robust reaction forms the crucial secondary amine linkage. The general process involves two main steps as shown in Scheme 1.

First, the primary amine of the 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) is reacted with benzaldehyde. This reaction typically takes place in an alcohol solvent, such as ethanol, at room temperature, leading to the formation of a Schiff base, also known as an imine intermediate. nih.govmdpi.com

Second, the newly formed imine is reduced without being isolated. A reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄), is added to the reaction mixture. nih.govmdpi.com This selectively reduces the carbon-nitrogen double bond of the imine to a single bond, yielding the final N-benzylphenethylamine product. The resulting secondary amine is often isolated and purified as its hydrochloride salt by precipitation, with reported yields ranging from 46% to 94%. nih.govacs.org

Scheme 1: General Synthesis of N-Benzyl Phenethylamines via Reductive Amination

Phenethylamine + Benzaldehyde → [Imine Intermediate] → N-Benzylphenethylamine

Reagents and Conditions: (i) Aldehyde, Ethanol, room temperature; (ii) NaBH₄, Ethanol, room temperature. nih.gov

The availability of the starting materials is crucial for the synthesis of N-Benzyl 2C-B. The key precursor is 4-bromo-2,5-dimethoxyphenethylamine, commonly known as 2C-B. The synthesis of 2C-B itself is a multi-step process that typically begins with commercially available 2,5-dimethoxybenzaldehyde (B135726). wikipedia.orgtnscientific.commdpi.com

A common synthetic route involves a Henry condensation reaction between 2,5-dimethoxybenzaldehyde and nitromethane, often catalyzed by ammonium (B1175870) acetate, to produce 2,5-dimethoxy-β-nitrostyrene. mdpi.comgoogle.com This intermediate is a crystalline orange solid. mdma.ch The nitrostyrene (B7858105) is then reduced to the corresponding primary amine, 2,5-dimethoxyphenethylamine (also known as 2C-H). A powerful reducing agent, such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF), is typically required for this transformation. mdpi.comresearchgate.net

The final step to produce 2C-B is the regioselective bromination of the 2C-H intermediate. This is achieved by reacting 2C-H with elemental bromine in a solvent such as glacial acetic acid. mdpi.comnih.gov The bromine atom is directed to the 4-position of the phenyl ring, which is activated by the two methoxy (B1213986) groups, yielding 4-bromo-2,5-dimethoxyphenethylamine (2C-B). mdpi.com

Rational Design and Generation of N-Benzyl 2C-B Analogs

Once the fundamental synthesis of N-Benzyl 2C-B was established, researchers began to rationally design and generate analogs to investigate the structure-activity relationships (SAR). This involves making specific, targeted modifications to different parts of the molecule to observe how these changes affect its chemical and pharmacological properties. N-benzylation was found to significantly increase binding affinity for certain receptors compared to simpler N-alkyl substitutions. nih.gov

Systematic modifications to the phenethylamine portion of the molecule, particularly at the 4-position of the aromatic ring, have been a key area of research. nih.gov SAR studies have revealed that the nature of the substituent at this position has a profound impact on receptor binding affinity.

Generally, nonpolar and lipophilic substituents, such as halogens (iodo, bromo) and small alkyl groups, tend to increase affinity. nih.gov Conversely, substituents that can act as hydrogen bond donors, like hydroxyl (-OH) or primary amine (-NH₂) groups, have been shown to decrease affinity by several orders of magnitude. nih.gov A comprehensive study prepared a series of 48 N-benzyl phenethylamines by pairing 12 different phenethylamines (with varying 4-position substituents) with 4 different benzaldehydes to systematically probe these effects. nih.gov One compound, where the 4-bromo was replaced with a cyano (-CN) group, showed an impressive 100-fold selectivity for the 5-HT₂ₐ receptor in binding assays. capes.gov.br

| Phenethylamine 4-Position Substituent | General Effect on 5-HT₂ₐ Receptor Affinity | Reference |

|---|---|---|

| Halogens (I, Br) | Increased Affinity | nih.gov |

| Alkyl Groups | Increased Affinity | nih.gov |

| Cyano (CN) | Can Increase Selectivity | capes.gov.br |

| Hydrogen Bond Donors (OH, NH₂) | Decreased Affinity | nih.gov |

The N-benzyl portion of the molecule offers a rich canvas for structural variation, and research has shown that substituents on this ring dramatically influence receptor affinity and selectivity. sci-hub.senih.gov Early studies found that while simple N-alkylation decreased activity, N-benzylation restored it, and specific substitutions on the benzyl (B1604629) ring could lead to a significant increase in potency. sci-hub.se

Substitutions at the 2'- (ortho) and 3'- (meta) positions are generally well-tolerated and can have a profound effect. sci-hub.senih.gov For instance, introducing a methoxy (-OCH₃) or a hydroxyl (-OH) group at the 2'-position was found to dramatically increase binding affinity. nih.govresearchgate.net This discovery led to the development of entire families of related compounds. sci-hub.se

Other modifications have been explored to fine-tune the molecule's properties. These include:

Fluorine substitution: N-(2-fluorobenzyl) compounds were generally found to be inferior in terms of affinity and efficacy. nih.govacs.org

Methylenedioxy substitution: An N-(2,3-methylenedioxybenzyl) group was found to generally increase selectivity for the 5-HT₂ₐ receptor. nih.gov

Heterocyclic groups: Replacing the N-benzyl moiety with pyridine-based groups resulted in compounds with lower affinity, suggesting that an electron-rich aromatic system is beneficial for binding. sci-hub.se

| N-Benzyl Substituent | Position | General Effect on 5-HT₂ₐ Receptor Affinity/Activity | Reference |

|---|---|---|---|

| Methoxy (-OCH₃) | 2'- (ortho) | Dramatically Increased Affinity | nih.govsci-hub.se |

| Hydroxy (-OH) | 2'- (ortho) | Highest Functional Activity, High Selectivity | nih.govacs.org |

| Fluoro (-F) | 2'- (ortho) | Inferior Affinity and Efficacy | nih.govacs.org |

| 2',3'-Methylenedioxy | 2',3'- | General Increase in Selectivity | nih.gov |

| Dimethoxy (-OCH₃)₂ | 2',3'- | Maintained High Affinity | sci-hub.se |

Considerations in Synthetic Pathway Optimization and By-Product Formation

In the synthesis of the 2,5-dimethoxy-β-nitrostyrene precursor, impurities such as black, tarry substances can form, which must be removed through crystallization and washing to ensure the purity of the starting material for the subsequent reduction step. mdma.ch The final purification of the N-benzylated product typically involves a liquid-liquid extraction to separate the desired amine from unreacted aldehyde and other reagents. The product is partitioned between an organic solvent, like dichloromethane (B109758) (CH₂Cl₂), and water. nih.gov The organic layers are combined, dried, and the solvent is evaporated. Final purification is often achieved by converting the amine freebase into its hydrochloride salt, which crystallizes from the solution, leaving soluble impurities behind. nih.gov The purity of the final compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. mdma.chresearchgate.net

Receptor Pharmacology and Molecular Interactions

Binding Affinity and Receptor Selectivity Studies

N-Benzyl 2C-B and its analogs are noted for their high affinity for serotonin (B10506) 5-HT2 receptors. This affinity is a critical factor in their pharmacological profile.

Interactions with the Serotonin 5-HT2A Receptor

N-Benzyl 2C-B exhibits a high binding affinity for the 5-HT2A receptor, with a reported Kᵢ value of 16 nM. wikipedia.org The N-benzyl substitution on phenethylamine (B48288) hallucinogens is known to cause a marked increase in 5-HT2A binding affinity. open-foundation.org Studies on various N-benzyl phenethylamines have consistently shown high affinity for the 5-HT2A receptor, with some compounds exhibiting subnanomolar binding affinities. nih.govcapes.gov.bracs.org For instance, the addition of an N-benzyl moiety to 2C-B was found to significantly enhance 5-HT2A receptor binding affinity. nih.gov This increased affinity is thought to be partly due to hydrogen bonding between the N-benzyl group and the receptor. researchgate.net

Interactions with the Serotonin 5-HT2C Receptor

The binding affinity of N-Benzyl 2C-B for the 5-HT2C receptor is reported to be 90 nM. wikipedia.org While the N-benzyl substitution enhances affinity for the 5-HT2A receptor, its effect on the 5-HT2C receptor can be less pronounced, sometimes leading to a degree of selectivity for the 5-HT2A subtype. plos.org However, many N-benzylated phenethylamines, including NBOMe compounds, generally show high affinity for both 5-HT2A and 5-HT2C receptors, often with negligible selectivity between the two. plos.orgnih.gov

Comparative Analysis of Binding Profiles with Parent 2C-B and Related N-Benzyl Analogs (e.g., NBOMes, NBOHs)

The N-benzyl substitution is a critical structural modification that distinguishes N-Benzyl 2C-B from its parent compound, 2C-B. This substitution significantly increases binding affinity at the 5-HT2A receptor. nih.govcapes.gov.bracs.orgnih.govresearchgate.net While 2C-B itself is a partial agonist at 5-HT2A/2C receptors, the N-benzyl group in compounds like N-Benzyl 2C-B and the broader NBOMe and NBOH series confers a substantial increase in binding affinity and functional activity. nih.govcapes.gov.bracs.orgnih.govresearchgate.netwikipedia.org

The NBOMe series, such as 25B-NBOMe, are N-(2-methoxybenzyl) derivatives of 2C compounds. nih.gov This specific substitution generally leads to a significant increase in 5-HT2A receptor affinity compared to their 2C parent drugs. open-foundation.orgnih.gov For example, 25I-NBOMe has a Kᵢ of 0.044 nM at the human 5-HT2A receptor, which is about 16 times more potent than its parent compound, 2C-I. wikipedia.org Similarly, the NBOH series, which features a hydroxyl group on the N-benzyl ring, also demonstrates high affinity for 5-HT2A and 5-HT2C receptors. medchemexpress.comglpbio.comcaymanchem.comncats.io For instance, 25B-NBOH has pKi values of 8.3 and 9.4 for the 5-HT2A and 5-HT2C receptors, respectively. medchemexpress.comglpbio.comcaymanchem.comncats.io

Interactive Data Table: Binding Affinities (Kᵢ, nM) at Serotonin Receptors

| Compound | 5-HT2A Receptor | 5-HT2C Receptor |

|---|---|---|

| N-Benzyl 2C-B | 16 wikipedia.org | 90 wikipedia.org |

| 25B-NBOMe | ~0.5-1.7 wikipedia.org | ~0.5-1.7 wikipedia.org |

| 25B-NBOH (pKi) | 8.3 medchemexpress.comglpbio.comcaymanchem.comncats.io | 9.4 medchemexpress.comglpbio.comcaymanchem.comncats.io |

| 2C-B | Lower affinity than N-benzyl derivatives wikipedia.org | Lower affinity than N-benzyl derivatives wikipedia.org |

| 25I-NBOMe | 0.044 wikipedia.org | - |

In Vitro Functional Activity Characterization

The functional activity of N-Benzyl 2C-B and its analogs at serotonin receptors is a key aspect of their pharmacological profile, determining their efficacy as agonists or partial agonists.

Agonist and Partial Agonist Activity at Serotonin Receptors

N-Benzyl 2C-B is characterized as a serotonin receptor agonist. ontosight.ai The broader class of N-benzyl phenethylamines, including N-Benzyl 2C-B, generally demonstrates agonist or partial agonist activity at 5-HT2A and 5-HT2C receptors. nih.govcapes.gov.bracs.orgnih.govresearchgate.netnih.gov Studies on a wide range of these compounds show that while many are potent agonists, some exhibit partial agonism. nih.govsci-hub.se The intrinsic activity for many N-(2-hydroxybenzyl) substituted compounds was found to be above 70% for both 5-HT2A and 5-HT2C receptors. nih.gov

Analysis of Receptor Activation Pathways and Downstream Signaling (e.g., Inositol (B14025) Phosphate (B84403) Accumulation)

The functional activity of these compounds is often assessed by measuring their ability to stimulate downstream signaling pathways upon receptor activation. A common method is the inositol phosphate (IP) accumulation assay, which measures the activation of the Gq/11 signaling pathway coupled to 5-HT2 receptors. nih.govpsu.edu N-benzyl phenethylamines have been shown to be potent agonists in stimulating phosphatidylinositide (PI) hydrolysis, leading to the accumulation of inositol phosphates. psu.edu This indicates their ability to activate the receptor and initiate a cellular response. The potency of these compounds in stimulating IP hydrolysis can be dramatically increased compared to their non-N-benzylated counterparts. psu.edu

Interactive Data Table: Functional Activity (EC₅₀, nM) at Serotonin Receptors

| Compound | 5-HT2A Receptor | 5-HT2C Receptor | Assay Type |

|---|---|---|---|

| Compound 1b (N-(2-hydroxybenzyl) derivative) | 0.074 nih.govcapes.gov.bracs.org | - | Inositol Phosphate Accumulation nih.gov |

| 25H-NBOMe | - | 13.8 nih.gov | Inositol Phosphate Accumulation nih.gov |

Mechanistic Insights into Ligand-Receptor Recognition

The addition of an N-benzyl group to phenethylamine compounds, such as 2C-B, marks a significant structural modification that profoundly enhances their interaction with serotonin receptors. nih.govopen-foundation.orgnih.govmdpi.com This substitution results in a substantial increase in both binding affinity and functional activity, particularly at the 5-HT2A receptor. nih.govcapes.gov.bracs.orgdrugbank.com Research into the N-benzylphenethylamine class, including N-Benzyl 2C-B (also known as 25B-NB), has provided critical insights into the molecular dynamics of how these ligands recognize and activate their receptor targets. open-foundation.orgwikipedia.org

Initial studies identified N-Benzyl 2C-B as having a high binding affinity (Kᵢ) of 16 nM for the 5-HT2A receptor and 90 nM for the 5-HT2C receptor. wikipedia.org This demonstrates a notable increase in affinity compared to its parent compound, 2C-B, and underscores the importance of the N-benzyl moiety. wikipedia.org Generally, N-benzylphenethylamines are highly selective for the 5-HT₂ receptor subtypes over other neuroreceptors. nih.gov The N-2-methoxybenzyl substitution, seen in related compounds like 25B-NBOMe, further refines this profile by increasing affinity for 5-HT2A and 5-HT2C receptors while simultaneously reducing affinity for 5-HT1A receptors. nih.gov This results in compounds that are very potent 5-HT2A receptor agonists. mdpi.comnih.gov

Computational modeling and mutation experiments have been instrumental in elucidating the specific molecular interactions within the receptor's binding pocket. acs.orgnih.govresearchgate.net Virtual docking studies using homology models of the human 5-HT2A receptor proposed that the distinct parts of the ligand interact with specific amino acid residues. nih.govresearchgate.net The N-benzyl portion of the molecule is hypothesized to form a crucial interaction with phenylalanine 339 (Phe3396.51), while the core phenethylamine structure likely interacts with phenylalanine 340 (Phe3406.52). nih.govresearchgate.net

This hypothesis was substantiated by site-directed mutagenesis studies. nih.govresearchgate.net Altering the Phe3396.51 residue to leucine (B10760876) (Phe3396.51L) resulted in a dramatic decrease in the binding affinity, functional potency, and intrinsic activity for all tested N-benzyl analogs. nih.govresearchgate.net In contrast, this same mutation had a minimal effect on the N-unsubstituted parent phenethylamines. nih.gov Conversely, the mutation of Phe3406.52 to leucine (Phe3406.52L) was detrimental to the affinity and activity of nearly all compounds tested, confirming its fundamental role in binding this class of ligands. nih.govresearchgate.net These findings highlight a previously unrecognized role for the Phe3396.51 residue in the activation of the 5-HT2A receptor by N-benzyl-substituted agonists. nih.gov

Table 1: Binding Affinities (Kᵢ) of N-Benzyl 2C-B at Serotonin Receptors This table displays the dissociation constants (Kᵢ) in nanomolars (nM). A lower Kᵢ value indicates a higher binding affinity.

| Compound | Receptor | Kᵢ (nM) | Citation |

|---|---|---|---|

| N-Benzyl 2C-B | 5-HT2A | 16 | wikipedia.org |

Table 2: Functional Activity (EC₅₀) of Related N-Benzylphenethylamines at 5-HT₂ₐ Receptors This table shows the half-maximal effective concentration (EC₅₀) in nanomolars (nM). This value represents the concentration of a ligand that induces a response halfway between the baseline and maximum. A lower EC₅₀ value indicates greater potency.

| Compound | Receptor | EC₅₀ (nM) | Citation |

|---|---|---|---|

| 25B-NBOMe | 5-HT2A | 40 | researchgate.net |

| 25B-NBOMe | 5-HT2A | 0.04-0.5 µM | nih.gov |

| Compound 1b* | 5-HT2A | 0.074 | nih.govnih.govcapes.gov.bracs.orgdrugbank.com |

*Compound 1b is N-(2-hydroxybenzyl)-2-(2,5-dimethoxy-4-iodophenyl)ethanamine, a closely related analog studied for its high potency.

Table 3: Effect of 5-HT₂ₐ Receptor Mutations on Ligand Interaction This table summarizes the observed effects on binding affinity and functional activity when key phenylalanine residues in the 5-HT₂ₐ receptor are mutated to leucine.

| Mutation | Ligand Class | Effect on Affinity, Potency & Intrinsic Activity | Citation |

|---|---|---|---|

| Phe3396.51L | N-Benzyl Phenethylamines | Dramatic detrimental effects | nih.govresearchgate.net |

| Phe3396.51L | N-Unsubstituted Phenethylamines | Weakly affected, if at all | nih.govresearchgate.net |

Structural Activity Relationships Sar Analysis

Impact of N-Benzyl Substitution on Receptor Binding Affinity and Functional Efficacy

The substitution of an N-benzyl group onto the phenethylamine (B48288) structure, particularly in the case of 2C-B, has a profound impact on its interaction with serotonin (B10506) receptors. nih.govacs.orgnih.gov This modification has been shown to dramatically enhance both the binding affinity and functional activity at the 5-HT2A receptor. nih.govacs.orgnih.gov While early studies with simple N-alkyl substitutions like methyl or ethyl on phenethylamines resulted in decreased activity, the discovery that an N-benzyl group, and more specifically an N-(2-methoxy)benzyl group, could significantly boost both binding affinity and functional activation of the 5-HT2A receptor was a pivotal finding. nih.gov

N-Benzyl 2C-B itself demonstrates a binding affinity (Ki) of 16 nM at the 5-HT2A receptor and 90 nM at the 5-HT2C receptor. wikipedia.org Research has shown that N-benzyl derivatives generally exhibit high affinity for the 5-HT2A receptor, with some compounds achieving subnanomolar binding affinities. acs.orgnih.govcapes.gov.br For instance, one derivative, compound 8b in a specific study, showed the highest affinity at 0.29 nM. nih.govacs.orgnih.gov In terms of functional potency, the effects are also significant, with one N-(2-hydroxybenzyl) derivative of a phenethylamine analog displaying an EC50 of 0.074 nM and over 400-fold selectivity for the 5-HT2A receptor. nih.govacs.orgnih.gov

The introduction of the N-benzyl group can also influence selectivity between the 5-HT2A and 5-HT2C receptors. While many N-benzyl phenethylamines show low to moderate selectivity for the 5-HT2A receptor in binding assays, certain substitutions can dramatically increase this selectivity. nih.govacs.orgnih.gov For example, one compound with a cyano substituent on the phenethylamine ring and a 2-hydroxybenzyl group showed a 100-fold selectivity for the 5-HT2A receptor in binding assays. nih.gov

Table 1: Receptor Binding and Functional Activity Data

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity (5-HT2A vs 5-HT2C) |

|---|---|---|---|---|

| N-Benzyl 2C-B | 5-HT2A | 16 wikipedia.org | - | - |

| 5-HT2C | 90 wikipedia.org | - | ||

| Compound 8b | 5-HT2A | 0.29 nih.govacs.orgnih.gov | - | - |

| Compound 1b | 5-HT2A | - | 0.074 nih.govacs.orgnih.gov | >400-fold (functional) nih.govacs.orgnih.gov |

Elucidation of the Role of Substituents on the Core Phenethylamine Structure

Substituents on the core phenethylamine structure of N-benzyl derivatives play a critical role in modulating their pharmacological activity. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted on the 4-position of the phenethylamine ring. nih.gov These studies have revealed that the nature of the substituent at this position significantly influences binding affinity. nih.gov

Generally, nonpolar substituents such as halogens (e.g., bromo, iodo) and small alkyl groups at the 4-position tend to increase binding affinity. nih.gov Conversely, substituents that are hydrogen bond donors, like carboxyl (-COOH), hydroxyl (-OH), and amino (-NH2) groups, lead to a decrease in affinity by several orders of magnitude. nih.gov This suggests a correlation between the lipophilicity of the 4-position substituent and its binding affinity. nih.gov

For instance, the parent compound 2C-B has a bromine atom at the 4-position. ontosight.ai The N-benzyl derivative of 2C-B was found to have a higher binding affinity than 2C-B itself. wikipedia.org Further modifications, such as in N-(4-bromobenzyl)-2C-B, resulted in even tighter binding. wikipedia.org In a broader study of 48 N-benzyl phenethylamines, the interplay between the 4-substituent and the N-benzyl group was found to be complex and sometimes unpredictable, indicating that the N-benzyl substituent can influence the interaction of the 4-substituent with the receptor. nih.gov

The 2,5-dimethoxy substitution pattern on the phenethylamine ring is a common feature in this class of compounds and is considered important for their activity at 5-HT2A receptors. mdpi.com

Influence of Substituents on the N-Benzyl Ring (e.g., Methoxy (B1213986), Hydroxy, Halogen) on Pharmacological Profile

Substituents on the N-benzyl ring have a profound effect on the pharmacological profile of N-benzyl phenethylamines. nih.govsci-hub.se The position and nature of these substituents can dramatically alter binding affinity, functional potency, and receptor selectivity. nih.govsci-hub.se

The discovery that an N-(2-methoxy)benzyl substitution significantly improved both binding affinity and functional activity was a key breakthrough in this area. nih.gov Further studies have shown that hydrogen bond acceptors, such as methoxy or hydroxy groups, particularly in the 2'- or 3'-positions of the N-benzyl ring, lead to compounds with exceptionally potent 5-HT2A receptor affinity. researchgate.net For example, adding an N-(2'-methoxybenzyl) substituent to 4-iodo-2,5-dimethoxyphenethylamine (B1666335) (2C-I) increased its affinity for the 5-HT2A receptor seven-fold. researchgate.net

A systematic "methoxy-scan" on the N-benzyl group revealed that only the 2',3'-dimethoxy substituted derivative maintained high affinity for the 5-HT2A receptor, while 2',4'- and 2',5'-disubstituted derivatives showed lower affinity. sci-hub.se The 2',6'-dimethoxy compound was even less potent and surprisingly showed a 17-fold selectivity for the 5-HT2C receptor. sci-hub.se

N-(2-hydroxybenzyl) substituted compounds generally demonstrate the highest functional activity at the 5-HT2A receptor with moderate to good selectivity. nih.gov In contrast, N-(2-methoxybenzyl) compounds were found to be less active and less selective 5-HT2A agonists. nih.gov

The introduction of a 2,3-methylenedioxy substituent on the N-benzyl ring generally leads to an increase in 5-HT2A-selective binding. nih.gov However, the influence of other N-benzyl substituents on selectivity can be erratic, without clear general trends. nih.gov Halogen substitutions on the N-benzyl ring have also been explored. For instance, N-(4-bromobenzyl)-2C-B was found to bind more tightly than the unsubstituted N-benzyl derivative. wikipedia.org

Table 2: Influence of N-Benzyl Ring Substituents

| N-Benzyl Substituent | Effect on 5-HT2A Affinity | Effect on 5-HT2A Functional Activity | Notes |

|---|---|---|---|

| 2'-Methoxy | Significantly increases nih.gov | Increases nih.gov | Less active and selective than 2'-hydroxy nih.gov |

| 2'-Hydroxy | Increases | Generally highest activity nih.gov | Moderate to good selectivity nih.gov |

| 2',3'-Dimethoxy | High affinity sci-hub.se | - | - |

| 2',4'-Dimethoxy | Lower affinity sci-hub.se | - | - |

| 2',5'-Dimethoxy | Lower affinity sci-hub.se | - | - |

| 2',6'-Dimethoxy | Low affinity sci-hub.se | - | 17-fold selective for 5-HT2C sci-hub.se |

| 2,3-Methylenedioxy | Generally increases selectivity nih.gov | - | - |

Conformational Requirements and Ligand-Receptor Interactions for Optimal Activity

The interaction between N-benzyl phenethylamines and serotonin receptors is governed by specific conformational requirements and ligand-receptor interactions. The N-benzyl group is thought to engage with specific residues within the receptor's binding pocket. acs.org For the human 5-HT2A receptor, there is evidence suggesting that the N-benzyl moiety may interact with the amino acid residue F339. acs.org

The orientation of the ligand within the binding site is critical for its activity. It has been proposed that different ligand orientations can be coupled to distinct active and inactive conformations of the receptor, providing a mechanism for titrating signaling activity. nih.gov For a ligand to act as an agonist, it must stabilize an active receptor conformation. nih.gov

The presence of a polar substituent, such as a methoxy or hydroxy group, at the ortho position of the N-benzyl ring is known to enhance activity, suggesting a potential hydrogen bond interaction in this region is favorable. sci-hub.seacs.org However, attempts to rationalize the complex structure-activity relationships through molecular docking studies have not always been successful, indicating the subtlety of these interactions. nih.gov

Conformationally restricting the N-benzylphenethylamine structure has been a successful strategy for developing highly selective 5-HT2A agonists. nih.gov This suggests that a specific, less flexible conformation is optimal for selective binding and activation of the 5-HT2A receptor. The spatial orientation of substituents on both the phenethylamine and N-benzyl rings can influence each other's interaction with the receptor, highlighting the intricate nature of the ligand-receptor binding. researchgate.net

Metabolic Pathways and Biotransformation Mechanisms

In Vitro Metabolic Profiling

The study of N-Benzyl 2C-B's metabolism heavily relies on in vitro models that simulate the biotransformation processes occurring in the human body and other biological systems. These models are crucial for identifying potential metabolites and understanding the enzymatic pathways involved.

Studies Using Human Liver Microsomes (HLMs)

Human Liver Microsomes (HLMs) are a standard and reliable in vitro tool for metabolic research, as they contain a rich complement of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. researchgate.net Studies on N-benzylphenethylamines (NBPEAs), the class to which N-Benzyl 2C-B belongs, consistently utilize HLMs to predict human metabolism. oup.commdpi.comdoi.org

Research on analogous compounds, such as 25B-NBF and other NBOMes, in HLMs and human hepatocytes has shown that these substances undergo extensive metabolism. mdpi.comacs.org A key transformation observed is N-dearylation (or N-debenzylation), which cleaves the benzyl (B1604629) group to yield the major psychoactive metabolite, 2C-B. mdpi.comuni-saarland.de Following this primary step, the resulting 2C-B and the parent compound are subject to numerous other reactions. The most common biotransformations identified in HLM incubations include O-demethylation at one or both of the methoxy (B1213986) groups, hydroxylation on the aromatic rings or alkyl side chains, and subsequent Phase II conjugations. oup.commdpi.com

In studies of 2C-B-Fly-NBOMe, a structurally related compound, HLMs produced the highest number and concentration of metabolites compared to other models, underscoring their effectiveness in comprehensive metabolic profiling. nih.govnih.gov The average intrinsic clearance for NBOMes is significantly higher than for their 2C-X counterparts, which suggests a high first-pass metabolism in the liver. mdpi.com

Investigation in Alternative Metabolic Models (e.g., Cunninghamella elegans, non-human animal in vitro models)

To gain a broader understanding of metabolic pathways, researchers employ alternative models alongside HLMs. The fungus Cunninghamella elegans is a well-established microbial model for studying drug metabolism due to its ability to produce metabolites similar to those found in mammals, including humans. researchgate.netfrontiersin.org Studies on NBPEA compounds like 2C-B-Fly-NBOMe and 25CN-NBOMe have utilized C. elegans. mdpi.comnih.gov This model has been shown to facilitate reactions such as N-dealkylation, hydroxylation, and dehydrohalogenation. nih.gov Interestingly, in the case of 2C-B-Fly-NBOMe, the mycelium matrix of C. elegans produced unique metabolites, including dehydrogenated, N-oxygenated, and dibrominated products, which were not observed in HLM or rat models. nih.govnih.gov

Non-human animal models are also employed. In vitro studies using porcine liver microsomes and in vivo studies in rats have been conducted for various NBOMes. acs.orgnih.govfrontiersin.org These studies help to understand species differences in metabolism. For instance, the metabolism of 2C-B, the primary metabolite of N-Benzyl 2C-B, shows species differentiation; mice hepatocytes are known to produce specific metabolites. wikipedia.org

Identification and Characterization of Key Metabolites

The biotransformation of N-Benzyl 2C-B involves a sequence of Phase I and Phase II metabolic reactions that modify its chemical structure to facilitate excretion.

Phase I Metabolic Transformations (e.g., O-Demethylation, N-Dearylation, Hydroxylation, Oxidative Deamination)

Phase I reactions introduce or expose functional groups on the parent molecule. For N-Benzyl 2C-B and related compounds, the major Phase I pathways are:

N-Dearylation (N-Debenzylation): This is a critical initial step where the N-benzyl group is cleaved, yielding 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine, more commonly known as 2C-B. mdpi.comuni-saarland.de This pathway has been confirmed in studies of similar compounds like 25B-NBF. mdpi.com

O-Demethylation: The two methoxy groups on the phenethylamine (B48288) ring are common targets for enzymatic cleavage. oup.com This can occur at either the 2- or 5-position, leading to mono-demethylated metabolites. Bis-O-demethylation (removal of both methoxy groups) has also been observed. mdpi.com

Hydroxylation: This reaction involves the addition of a hydroxyl (-OH) group. It can occur on the aromatic phenethylamine ring or on the N-benzyl moiety. oup.commdpi.comuni-saarland.de

Oxidative Deamination: This pathway is particularly relevant for the 2C-B metabolite. The amine group is removed, leading to the formation of corresponding aldehydes, which are then further metabolized to alcohols and carboxylic acids. mdpi.com Key metabolites from this pathway include 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). wikipedia.orgwikiwand.com

These primary transformations can also occur in combination, leading to a large number of distinct metabolites. uni-saarland.de

Table 1: Major Phase I Metabolic Pathways and Resulting Metabolites

| Metabolic Pathway | Description | Key Resulting Metabolites |

|---|---|---|

| N-Dearylation | Cleavage of the N-benzyl bond. | 2C-B |

| O-Demethylation | Removal of one or both methoxy groups from the phenethylamine ring. | O-desmethyl-N-benzyl-2C-B, bis-O-desmethyl-N-benzyl-2C-B, O-desmethyl-2C-B |

| Hydroxylation | Addition of a hydroxyl group to the aromatic rings or side chain. | Hydroxy-N-benzyl-2C-B |

| Oxidative Deamination | Removal of the amine group from the 2C-B metabolite, followed by oxidation/reduction. | 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE), 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) |

Phase II Metabolic Transformations (e.g., Glucuronidation, Sulfation, Acetylation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their elimination from the body.

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to hydroxyl groups formed during Phase I metabolism. nih.govmdpi.com Metabolites such as hydroxylated N-Benzyl 2C-B or the parent compound itself can undergo glucuronidation. mdpi.comcore.ac.uk

Sulfation: The addition of a sulfonate group is another common conjugation reaction, often targeting hydroxylated metabolites. mdpi.comcore.ac.uk

Acetylation: N-acetylation of the primary amine of the 2C-B metabolite can occur. nih.govmdpi.com An acetyl-2C-B metabolite was identified in the metabolic profiling of 25B-NBF. mdpi.com

Table 2: Major Phase II Metabolic Pathways

| Metabolic Pathway | Description |

|---|---|

| Glucuronidation | Conjugation with glucuronic acid, typically at hydroxylated sites. mdpi.comnih.govcore.ac.uk |

| Sulfation | Conjugation with a sulfonate group. mdpi.comcore.ac.uk |

| Acetylation | Addition of an acetyl group to the nitrogen atom of the 2C-B metabolite. mdpi.comnih.gov |

Enzymatic Contributions to Biotransformation

The metabolic conversion of N-Benzyl 2C-B is catalyzed by several families of enzymes, primarily located in the liver.

Cytochrome P450 (CYP) Isoenzymes: This superfamily of enzymes is responsible for the majority of Phase I oxidative reactions. Studies on analogous NBOMes have identified the specific CYPs involved:

N-Dearylation is mediated by multiple CYPs, including CYP1A1/2, CYP2B6, CYP2C9, and CYP3A4. mdpi.com

O-Demethylation involves CYP2C19, CYP2C9, with minor contributions from CYP1A1, CYP1A2, CYP2D6, CYP2J2, and CYP3A4. mdpi.comcore.ac.uk

Hydroxylation is primarily catalyzed by CYP1A2 and CYP3A4. core.ac.uk Research also indicates that CYP2D6 plays a role in the detoxification of these compounds. nih.gov

Monoamine Oxidase (MAO): The oxidative deamination of the 2C-B metabolite is mediated by both MAO-A and MAO-B enzymes. mdpi.comwikipedia.orgnih.gov

UDP-glucuronosyltransferases (UGTs): These enzymes are responsible for Phase II glucuronidation. Specifically, UGT2B7 has been identified as playing a prominent role in the glucuronidation of a related N-benzyl compound. mdpi.com

Table 3: Enzymes Involved in N-Benzyl 2C-B Metabolism

| Enzyme Family | Specific Enzyme(s) | Metabolic Reaction(s) Catalyzed |

|---|---|---|

| Cytochrome P450 (CYP) | CYP1A1/2, CYP2B6, CYP2C9, CYP3A4 | N-Dearylation mdpi.com |

| CYP2C19, CYP2C9, CYP1A2, CYP3A4 | O-Demethylation mdpi.comcore.ac.uk | |

| CYP1A2, CYP3A4, CYP2D6 | Hydroxylation, Detoxification core.ac.uknih.gov | |

| Monoamine Oxidase (MAO) | MAO-A, MAO-B | Oxidative Deamination (of 2C-B metabolite) wikipedia.orgnih.gov |

| UDP-glucuronosyltransferase (UGT) | UGT2B7 | Glucuronidation mdpi.com |

Role of Cytochrome P450 (CYP) Isoforms

The Cytochrome P450 superfamily of enzymes, located predominantly in the liver, is crucial for the metabolism of a vast array of foreign compounds. nih.gov For N-benzylphenethylamines, CYP enzymes catalyze several major biotransformation pathways, such as O-demethylation, hydroxylation, and N-dealkylation. doi.org The N-benzyl group can be removed through N-debenzylation, a process that yields the corresponding 2C-phenethylamine, in this case, 2C-B. doi.orgmdpi.com

In vitro studies using human liver microsomes (HLMs) and specific CYP inhibitors have begun to elucidate the roles of individual isoforms in the metabolism of N-Benzyl 2C-B and its analogues. acs.orgnih.gov Research indicates that the cytotoxicity of these compounds is significantly influenced by CYP-mediated metabolism, suggesting these enzymes play a key role in either detoxification or bioactivation. nih.govresearchgate.net

Studies involving the inhibition of specific CYP isoforms have highlighted their contribution to the detoxification of 2C-B and its N-benzyl derivative, 25B-NBOMe. nih.govmdpi.com For instance, the inhibition of CYP3A4 by ketoconazole (B1673606) and CYP2D6 by quinidine (B1679956) was found to increase the cytotoxicity of 2C-B and related compounds, underscoring the protective role of these enzymes. nih.govmdpi.com Specifically, CYP2D6 inhibition had a significant impact on the cytotoxicity of all tested drugs in one study, including 2C-B and 25B-NBOMe, pointing to its importance in their detoxification pathways. mdpi.com Similarly, CYP3A4 inhibition also resulted in increased cytotoxicity, suggesting its involvement in detoxification. nih.govmdpi.com

Furthermore, the metabolism of related N-benzyl compounds has been shown to involve a range of CYPs. The N-dearylation of 25B-NBF to its core 2C-B structure is catalyzed by multiple isoforms, including CYP1A1/2, CYP2B6, CYP2C9, and CYP3A4. mdpi.com The primary metabolic route for 25B-NBOMe in both human and porcine liver microsomes is O-demethylation of the methoxy groups. acs.orgacs.org

Table 1: Research Findings on the Role of CYP Isoforms in N-Benzyl 2C-B and Analogue Metabolism

| CYP Isoform | Inhibitor Used | Observed Effect/Reaction | Finding Source |

|---|---|---|---|

| CYP2D6 | Quinidine | Inhibition increased cytotoxicity of 2C-B and 25B-NBOMe, suggesting a role in detoxification. | nih.govresearchgate.netmdpi.comnih.gov |

| CYP3A4 | Ketoconazole | Inhibition increased cytotoxicity of 2C-B and mescaline-NBOMe, suggesting a role in detoxification. | nih.govresearchgate.netmdpi.comnih.gov |

| Multiple CYPs | N/A | Catalyze N-debenzylation (N-dealkylation) to form 2C-B from its N-benzyl derivatives. | doi.orgmdpi.com |

| Multiple CYPs | N/A | Mediate major biotransformations including O-demethylation and hydroxylation. | doi.orgnih.gov |

Contribution of Monoamine Oxidase (MAO) Enzymes

Monoamine oxidase (MAO) enzymes are critical for the oxidative deamination of monoamines and are found in two forms, MAO-A and MAO-B. mdpi.com These enzymes are known to be major contributors to the metabolism of the 2C family of phenethylamines. nih.govresearchgate.netresearchgate.net The deamination of the parent compound, 2C-B, is mediated by both MAO-A and MAO-B. nih.govwikipedia.org

The specific contributions of each MAO isoform to the metabolism of 2C-B have been investigated using selective inhibitors. mdpi.com In a study with differentiated SH-SY5Y cells, the inhibition of MAO-B with rasagiline (B1678815) significantly increased the cytotoxicity of 2C-B. mdpi.com This finding suggests that MAO-B plays a significant role in the detoxification of 2C-B. In contrast, the inhibition of MAO-A with clorgyline did not produce the same effect for 2C-B, although it did increase the cytotoxicity of other phenethylamines like mescaline. mdpi.com

These findings indicate a degree of selectivity in how MAO isoforms process different phenethylamine structures. For the 2C series, there appears to be a greater affinity for MAO-A, which possesses a larger binding pocket capable of accommodating substituents at the 4-position of the phenyl ring. researchgate.netresearchgate.net However, the direct impact on N-Benzyl 2C-B's cytotoxicity points towards a crucial metabolic pathway mediated by MAO-B.

Table 2: Research Findings on the Role of MAO Enzymes in 2C-B Metabolism

| MAO Isoform | Inhibitor Used | Observed Effect on 2C-B | Finding Source |

|---|---|---|---|

| MAO-A | Clorgyline | Inhibition did not significantly increase cytotoxicity. | mdpi.com |

| MAO-B | Rasagiline | Inhibition significantly increased cytotoxicity, indicating a role in detoxification. | mdpi.com |

Analytical Methodologies for Identification and Quantification

Chromatographic Techniques for Detection and Characterization

Chromatographic methods are fundamental in the analysis of N-Benzyl 2C-B, providing the necessary separation from complex matrices and enabling sensitive detection. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, are the gold standards in this field.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed and sensitive technique for the identification of designer stimulants, including phenethylamines like 2C-B and their N-benzyl derivatives. researchgate.netumich.edu In GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern, serves as a chemical fingerprint for identification.

For N-Benzyl 2C-B and related compounds, the electron ionization (EI) mass spectra often show characteristic fragment ions. A significant fragmentation pathway involves the cleavage of the bond between the alpha and beta carbons of the ethylamine (B1201723) side chain, leading to the formation of a stable iminium cation. The mass-to-charge ratio (m/z) of this and other fragments provides crucial information for structural confirmation. researchgate.net However, the molecular ion peak may not always be readily visible in the EI spectrum for some phenethylamines. uea.ac.uk To enhance volatility and improve chromatographic peak shape, derivatization with agents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis-trifluoroacetamide (MBTFA) can be employed. ceon.rs

Table 1: GC-MS Parameters for Phenethylamine (B48288) Analysis

| Parameter | Typical Setting |

|---|---|

| Column | DB-5MS (5% diphenyl-95% dimethylpolysiloxane) or similar non-polar to mid-polarity capillary column |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Initial temperature of 50-150 °C, ramped to 280-290 °C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Data Acquisition | Full Scan (e.g., m/z 40-550) and/or Selected Ion Monitoring (SIM) |

This table presents a generalized set of parameters; specific conditions may vary depending on the instrument and the exact analytical goals.

Liquid chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS), offers a powerful alternative to GC-MS, particularly for thermolabile or less volatile compounds. nih.gov Ultra-high-performance liquid chromatography (UHPLC) provides faster analysis times and improved resolution. nih.govmdpi.comresearchgate.net

In LC-MS analysis of N-Benzyl 2C-B, the compound is first separated on a reversed-phase column (e.g., C18). The mobile phase typically consists of a gradient mixture of an aqueous solvent (often with a formic acid additive to improve ionization) and an organic solvent like acetonitrile or methanol. nih.gov Following separation, the analyte enters the mass spectrometer, where soft ionization techniques such as electrospray ionization (ESI) are used. ESI is less energetic than EI, often resulting in a prominent protonated molecular ion ([M+H]+), which is valuable for determining the molecular weight. nih.gov

Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity. nih.gov In this technique, the precursor ion (e.g., the [M+H]+ of N-Benzyl 2C-B) is selected and fragmented to produce product ions. Monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides excellent quantitative capabilities and high confidence in identification. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments, which is invaluable for identifying unknown compounds. nih.govmdpi.comresearchgate.net UHPLC-HRMS/MS has been successfully used for the detection of 2C-B in complex matrices like hair samples. nih.govmdpi.comresearchgate.net

Table 2: LC-MS Parameters for 2C-B Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol |

| Flow Rate | 0.3-0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Triple Quadrupole (for MS/MS) or Orbitrap/TOF (for HRMS) |

| MS/MS Transition (for 2C-B) | Precursor Ion: [M+H]+ → Product Ions |

This table outlines common parameters for LC-MS analysis of 2C-B and related compounds; optimization is often required for specific applications.

A critical consideration in the chromatographic analysis of N-benzyl phenethylamines is their potential for thermal degradation, particularly in the hot injector port of a gas chromatograph. researchgate.net N-benzyl derivatives, especially those with a hydroxyl group on the benzyl (B1604629) ring (NBOH compounds), are known to be thermolabile. researchgate.net This thermal instability can lead to the cleavage of the benzylic C-N bond, resulting in the formation of the corresponding 2C-phenethylamine. researchgate.net

For instance, the analysis of an N-hydroxybenzyl derivative of a 2C compound by GC-MS could erroneously identify the parent 2C compound due to in-source fragmentation, leading to a misidentification of the original substance. researchgate.net This highlights the importance of using analytical techniques that minimize thermal stress, such as LC-MS, or employing derivatization to create more thermally stable analogs before GC-MS analysis. researchgate.net When GC-MS is the only available method, awareness of this potential degradation is crucial for accurate data interpretation.

Spectroscopic Techniques for Structural Elucidation

While chromatographic techniques are excellent for separation and detection, spectroscopic methods provide detailed information about the molecular structure of N-Benzyl 2C-B, confirming the identity and arrangement of its atoms.

Fourier Transform-Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds. The resulting FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The FT-IR spectrum of N-Benzyl 2C-B would be expected to show characteristic absorption bands for the various functional groups within its structure. These include:

N-H stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine. acs.orgacs.org

C-H stretching (aromatic): Peaks typically appearing above 3000 cm⁻¹.

C-H stretching (aliphatic): Peaks typically appearing below 3000 cm⁻¹.

C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

C-O stretching (aryl ethers): Strong bands in the 1200-1250 cm⁻¹ region for the methoxy (B1213986) groups.

C-N stretching: Absorptions in the 1000-1250 cm⁻¹ range.

Comparison of the obtained spectrum with a reference spectrum of N-Benzyl 2C-B allows for its positive identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework. Both ¹H NMR and ¹³C NMR are essential for the complete structural characterization of N-Benzyl 2C-B.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For N-Benzyl 2C-B, the ¹H NMR spectrum would show distinct signals for the aromatic protons on both the phenethylamine and benzyl rings, the methylene protons of the ethylamine and benzyl groups, and the methoxy protons. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and integration values (relative number of protons) for each signal are used to piece together the structure.

¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in a molecule. The ¹³C NMR spectrum of N-Benzyl 2C-B would show separate signals for each unique carbon atom, including the aromatic carbons, the aliphatic carbons of the ethylamine and benzyl moieties, and the methoxy carbons.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be used to establish connectivity between protons and between protons and carbons, further confirming the structure. ugm.ac.id

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for N-Benzyl 2C-B

| Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons (Ar-H) | 6.5 - 7.5 | 110 - 155 |

| Methylene Protons (-CH₂-N) | 2.5 - 4.0 | 40 - 55 |

| Methylene Protons (Ar-CH₂-N) | 3.5 - 4.5 | 50 - 60 |

These are approximate chemical shift ranges and can be influenced by the solvent and specific molecular structure.

Application in Forensic Science Investigations

Forensic investigations involving N-Benzyl 2C-B typically fall into two main categories: the analysis of seized drug products to identify the active substance and the toxicological analysis of biological samples from individuals suspected of being under the influence of the drug.

N-Benzyl 2C-B is most commonly found on blotter papers, which are often sold illicitly as substitutes for LSD. nih.gov The analysis of these blotters is a routine task in forensic drug chemistry. Various analytical techniques are employed for the identification of N-Benzyl 2C-B in such materials.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard methods for analyzing blotter paper evidence. europeanreview.org However, some N-benzylphenethylamine compounds can be thermolabile, making LC-based methods preferable to avoid misidentification that might occur under the high temperatures of a GC injection port. researchgate.netspringermedizin.de

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) has been utilized as a rapid screening technique that requires no sample preparation, such as solvent extractions. nih.gov While DART-MS is effective for preliminary identification, confirmatory analysis using techniques like LC-MS is still necessary. europeanreview.org Spectroscopic methods such as Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) have also been used for the rapid preliminary detection of NBOMe compounds directly from blotter papers. europeanreview.org

Studies have shown that blotter papers advertised as containing a specific NBOMe derivative, such as 25B-NBOMe, may also contain minute amounts of other related compounds as impurities, including 25H-NBOMe, 25I-NBOMe, and 25C-NBOMe. nih.gov

Table 1: Analytical Techniques for the Detection of N-Benzyl 2C-B in Seized Materials

| Analytical Technique | Abbreviation | Application | Reference |

| Gas Chromatography-Mass Spectrometry | GC-MS | Routine analysis and confirmation | europeanreview.orgscispace.com |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Routine analysis and confirmation, suitable for thermolabile compounds | europeanreview.orgresearchgate.net |

| Direct Analysis in Real Time-Mass Spectrometry | DART-MS | Rapid screening with no sample preparation | nih.gov |

| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy | ATR-FTIR | Rapid preliminary testing directly from blotter paper | europeanreview.org |

The quantification of N-Benzyl 2C-B in biological fluids is critical in clinical and forensic toxicology to confirm exposure and establish the extent of intoxication. Due to the high potency of NBOMe compounds, they are often present in very low concentrations in biological samples, typically less than 0.50 ng/mL, requiring highly sensitive analytical methods. oup.com

High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) or high-resolution time-of-flight mass spectrometry (HR-TOF-MS) are the most commonly reported methods for this purpose. europeanreview.org These techniques offer the necessary selectivity and sensitivity for detecting picogram to nanogram per milliliter levels in matrices like blood, serum, and urine. oup.comnih.gov

Sample preparation typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the complex biological matrix and minimize interference. europeanreview.orgnih.gov For instance, a validated HPLC-MS/MS method for the quantification of 25B-NBOMe in serum and urine utilized a simple LLE procedure. nih.gov Another validated method for six NBOMe analogs, including 25B-NBOMe, used UPLC-MS-MS and was applicable to various biological matrices. oup.com

Validated methods have demonstrated linearity over specific concentration ranges with acceptable precision and accuracy. oup.com For example, one LC-MS/MS method for 25B-NBOMe had a lower limit of quantification (LOQ) of 25 pg/mL and a lower limit of detection (LOD) of 10 pg/mL in serum. nih.gov Another comprehensive method reported an LOQ of 0.01 to 0.02 ng/mL for 25B-NBOMe. oup.com In post-mortem blood, a liquid chromatography-quadrupole time-of-flight-mass spectrometry (LC-QTOF-MS) method was developed and validated for the detection of 37 new designer drugs, including 25B-NBOMe. europeanreview.org

Table 2: Examples of Validated Quantification Methods for N-Benzyl 2C-B in Biological Samples

| Analytical Method | Matrix | LLOQ | Linearity Range | Extraction Method | Reference |

| HPLC-MS/MS | Serum, Urine | 25 pg/mL | Not Specified | Liquid-Liquid Extraction (LLE) | nih.gov |

| LC-MS/MS | Various | 0.01-0.02 ng/mL | 0.01-20 ng/mL | Not Specified | oup.com |

| LC-QTOF-MS | Post-mortem Blood | 0.05-0.1 mg/L | 0.05-2 mg/L | Not Specified | oup.com |

| UPLC-MS/MS | Blood | Not Specified | Not Specified | Not Specified | researchgate.net |

Development and Validation of Analytical Reference Standards

The accurate identification and quantification of N-Benzyl 2C-B rely on the availability of high-purity, well-characterized analytical reference standards. These standards are essential for calibrating instruments, validating analytical methods, and ensuring the accuracy of results in forensic casework.

Certified reference materials (CRMs) are produced by accredited manufacturers and come with a certificate of analysis detailing the material's purity and characterization. Forensic laboratories and researchers typically obtain powder standards from commercial suppliers or specialized government agencies, such as the Illicit Drug Analysis Unit of a forensic science service. oup.com

In the validation of analytical methods, an internal standard (IS) is crucial for accurate quantification, as it helps to correct for variations in sample preparation and instrument response. Ideally, a stable isotope-labeled analog of the analyte (e.g., a deuterated version) is used as the IS. However, when such analogs are not commercially available, a structurally similar compound can be used. For example, in the absence of a deuterated 25B-NBOMe standard, 25H-NBOMe has been successfully used as an internal standard for its quantification in biological samples. nih.gov The development and validation process for these standards ensures their stability, purity, and suitability for forensic applications.

Forensic and Societal Considerations

Classification within International and National Drug Control Frameworks

The legal status of N-Benzyl 2C-B is complex and often dictated by broader controls on its parent compound, 2C-B, or by generic legislation targeting N-benzylphenethylamines. The core compound, 2C-B, was placed in Schedule II of the United Nations Convention on Psychotropic Substances in March 2001, indicating it has some therapeutic use but also a high potential for abuse. researchgate.netspringermedizin.de

Many nations have implemented stricter controls. For instance, in the United States, 2C-B is a Schedule I substance under the Controlled Substances Act (CSA), signifying a high potential for abuse and no accepted medical use. researchgate.net Similarly, the United Kingdom classifies all drugs in the 2C family as Class A substances. researchgate.net

The N-benzyl derivatives, particularly the highly potent NBOMe series, prompted further legislative action. In 2015, the UN Commission on Narcotic Drugs placed key NBOMe compounds, including 25B-NBOMe, 25C-NBOMe, and 25I-NBOMe, into Schedule I of the 1971 Convention, the most restrictive category. wikipedia.orgdrugsandalcohol.ietusnovics.pl Following this, many countries updated their national laws.

United States: In November 2013, the DEA temporarily placed 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe into Schedule I of the CSA, a status that was later proposed for permanence. chl.co.nznih.gov While N-Benzyl 2C-B is not explicitly scheduled, its structural similarity to controlled substances could allow for prosecution under the Federal Analog Act.

United Kingdom: The Misuse of Drugs Act 1971 was amended in 2014 to control NBOMe compounds as Class A drugs using a generic definition intended to capture a wide range of current and future N-benzylphenethylamines. nih.gov

Canada: In 2016, Canada amended its regulations to control 2C-phenethylamines and their derivatives, including 25B-NBOMe, 25C-NBOMe, and 25I-NBOMe, as Schedule III substances. smw.ch

European Union: Various member states have enacted controls on NBOMe compounds, and a risk assessment report was conducted at the European level for 25I-NBOMe. drugsandalcohol.ieljmu.ac.uk

The legal status of N-Benzyl 2C-B itself can be ambiguous in jurisdictions without specific or generic N-benzylphenethylamine controls, though it often falls under analogue legislation.

Table 1: Legal Status of N-Benzyl 2C-B and Related Compounds in Select Frameworks

| Compound | UN Convention (1971) | United States (CSA) | United Kingdom (Misuse of Drugs Act) | Canada (CDSA) |

| 2C-B | Schedule II | Schedule I | Class A | Schedule III |

| N-Benzyl 2C-B | Not Explicitly Scheduled | Unscheduled (Potentially covered by Federal Analog Act) | Class A (Covered by generic legislation) | Schedule III (As a derivative) |

| 25B-NBOMe | Schedule I | Schedule I | Class A | Schedule III |

| 25C-NBOMe | Schedule I | Schedule I | Class A | Schedule III |

| 25I-NBOMe | Schedule I | Schedule I | Class A | Schedule III |

Prevalence and Distribution of N-Benzyl 2C-B and Related Analogs in Illicit Drug Markets

Data on the prevalence of N-Benzyl 2C-B specifically is limited. Forensic and law enforcement reporting tends to focus on the more frequently encountered and potent analogues, such as the NBOMe and, more recently, the NBOH series. springermedizin.de These substances gained notoriety in the early 2010s, often sold on blotter paper as a "legal" or misrepresented alternative to LSD. frontiersin.org

Seizure data indicates that the NBOMe compounds, particularly 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe, became significant in the new psychoactive substances (NPS) market. frontiersin.org Detections were reported across Europe, North America, and Australia. chl.co.nzljmu.ac.uk In the United States, reports of these three NBOMe compounds to forensic laboratories peaked in 2014. In Europe, combinations of various NBOMe compounds, sometimes mixed with parent 2C drugs like 2C-B, were found in seized samples. drugsandalcohol.ie

The illicit market for these compounds is dynamic. As NBOMe compounds became controlled internationally, a subsequent emergence of related N-benzylphenethylamines, the NBOH series (e.g., 25B-NBOH, 25C-NBOH), was observed in some regions. researchgate.netspringermedizin.de For example, analysis of seized blotter papers in Brazil between 2014 and 2019 showed that NBOH substances became the predominant hallucinogenic drug in the region after the decline of NBOMes. springermedizin.de

While specific statistics for N-Benzyl 2C-B are not widely reported, it is part of this broader class of N-benzylphenethylamine designer drugs. The limited specific mentions in forensic reports may suggest it is less prevalent than its NBOMe counterparts or that it poses identification challenges causing it to be underreported.

Table 2: Reported Forms and Combinations of N-Benzylphenethylamine Analogs in Illicit Markets

| Analog Group | Common Forms | Often Misrepresented As | Reported in Combination With |

| NBOMe Series | Blotter paper, powder, liquid, capsules | LSD, 2C-B | Other NBOMe analogs, 2C-B, 2C-C, 2C-I, LSD, synthetic cathinones |

| NBOH Series | Blotter paper | LSD, NBOMe compounds | Other NBOH analogs |

Challenges Posed to Forensic Laboratories by Emerging N-Benzylphenethylamines

The continuous evolution of N-benzylphenethylamines presents substantial difficulties for forensic laboratories responsible for their identification. researchgate.net

A primary challenge is the existence of numerous regioisomers. For a given compound like N-Benzyl 2C-B, clandestine chemists can create variants by moving substituents on the benzyl (B1604629) ring. ojp.gov Many of these isomers have the same mass and produce nearly identical mass spectra under standard gas chromatography-mass spectrometry (GC-MS) analysis, which is a workhorse technique in forensic labs. ojp.gov This makes unambiguous identification impossible without baseline chromatographic separation and comparison to a certified reference standard for each specific isomer, which are often not commercially available for novel substances. ojp.gov

Furthermore, the high potency of many of these compounds, particularly the NBOMe series, means they are active at sub-milligram doses. This requires highly sensitive analytical methods for detection in both seized materials and biological samples. frontiersin.org

Another significant analytical issue is the thermolability of certain N-benzylphenethylamine derivatives, especially the NBOH series. When analyzed by GC-MS, the heat of the injection port can cause these molecules to degrade, often breaking down to their parent 2C-phenethylamine. researchgate.netd-nb.info For instance, 25I-NBOH can thermally degrade to 2C-I, leading to a misidentification if the analyst is not aware of this phenomenon. d-nb.info This necessitates the use of alternative, "softer" analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze the intact molecule and ensure correct identification. researchgate.netspringermedizin.de

The rapid pace at which new analogs appear on the market creates a constant need for forensic laboratories to develop and validate new analytical methods and to procure or synthesize reference materials for confirmation. researchgate.netresearchgate.net This reactive cycle places a significant strain on laboratory resources and their ability to keep pace with the evolving drug landscape.

Conclusion and Future Research Trajectories

Summary of Key Academic Contributions to the Understanding of N-Benzyl 2C-B

The scientific understanding of N-Benzyl-2,5-dimethoxy-4-bromophenethylamine (N-Benzyl 2C-B) has been significantly shaped by research focused on its synthesis and profound effects on serotonergic systems. A pivotal contribution was the discovery that N-benzyl substitution on phenethylamine (B48288) psychedelics, such as 2C-B, markedly enhances their binding affinity and functional activity at serotonin (B10506) 5-HT2A receptors. nih.govacs.orgnih.gov Early studies with simple N-alkyl substitutions on phenethylamines had shown diminished activity, making the subsequent finding that an N-benzyl group, particularly with specific substitutions, dramatically improved potency a surprising and significant development in the field. nih.gov

Key academic work has systematically explored the structure-activity relationships (SAR) of N-benzyl phenethylamines. Researchers have synthesized and characterized numerous analogs of N-Benzyl 2C-B, varying substituents on both the phenethylamine and the N-benzyl portions of the molecule. nih.govacs.org This has led to the identification of compounds with subnanomolar binding affinities for the 5-HT2A receptor. nih.govacs.orgnih.gov For instance, the introduction of a 2-methoxy or 2-hydroxy group on the benzyl (B1604629) ring was found to be particularly effective at increasing potency. researchgate.netresearchgate.net These studies have demonstrated that N-benzylation can transform a compound's pharmacological profile, often leading to highly potent and, in some cases, more selective serotonergic agents. nih.govresearchgate.net

The primary synthesis route established in academic literature for N-Benzyl 2C-B and its analogs is indirect reductive amination. nih.gov This process typically involves the reaction of 2C-B with a substituted benzaldehyde to form an imine, which is then reduced to the secondary amine. nih.govresearchgate.net This reliable synthetic pathway has enabled the creation of a wide array of derivatives for pharmacological evaluation.

Pharmacological studies have confirmed that N-Benzyl 2C-B and related compounds are potent agonists at 5-HT2A and 5-HT2C receptors. nih.govnih.gov The binding affinity of N-Benzyl 2C-B itself for the 5-HT2A receptor is reported to be 16 nM. wikipedia.org The extensive research into these compounds has highlighted their high selectivity for 5-HT2 receptor subtypes over other neuroreceptors. nih.gov

Identification of Remaining Research Gaps and Unexplored Areas

Despite the significant progress in understanding the basic pharmacology of N-Benzyl 2C-B, several research gaps remain. While structure-activity relationships have been extensively studied concerning 5-HT2A and 5-HT2C receptors, the interaction of N-Benzyl 2C-B with other receptor systems is less well-characterized. nih.gov A comprehensive receptor binding profile, including a broader range of serotonin receptor subtypes and other neurotransmitter systems, would provide a more complete picture of its pharmacological effects.

Furthermore, the in-vivo pharmacology and metabolic fate of N-Benzyl 2C-B are not fully elucidated. nih.govwikipedia.org Most of the current knowledge is derived from in-vitro studies, and a deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is needed. The specific metabolites of N-Benzyl 2C-B and their pharmacological activity represent a significant unexplored area.

The molecular mechanisms underlying the enhanced potency conferred by the N-benzyl group are not entirely understood. nih.gov While it is clear that this substitution increases affinity, the precise interactions with the receptor binding pocket that lead to this effect require further investigation through methods such as computational modeling and structural biology. Attempts to rationalize the SAR of these compounds through docking in homology models have so far been unsuccessful. nih.gov

Finally, while some N-benzylated phenethylamines have been investigated for their behavioral effects in animal models, specific studies focusing solely on N-Benzyl 2C-B are limited. nih.gov A thorough characterization of its behavioral pharmacology would be beneficial.

Potential Utility of N-Benzyl 2C-B as a Pharmacological Research Tool

The high affinity and, in some analogs, high selectivity for the 5-HT2A receptor make N-Benzyl 2C-B and its derivatives valuable as pharmacological research tools. nih.govmdpi.com Compounds that bind with high affinity and selectivity can be used to probe the structure and function of the 5-HT2A receptor. For example, radiolabeled versions of highly selective N-benzyl phenethylamines could be developed for use in positron emission tomography (PET) imaging to study the distribution and density of 5-HT2A receptors in the brain. researchgate.net

The potent agonist activity of these compounds also makes them useful for studying the downstream signaling pathways of the 5-HT2A receptor. nih.gov By observing the cellular responses to the application of these specific agonists, researchers can gain a better understanding of the physiological roles of this receptor. The development of analogs with varying degrees of efficacy, from partial to full agonists, could further refine their utility as research tools to dissect the complexities of 5-HT2 receptor signaling. nih.gov

The well-defined structure-activity relationships within the N-benzyl phenethylamine class can also aid in the design of new ligands with specific pharmacological properties. nih.govmdpi.com This could lead to the development of more selective and potent tools for studying the 5-HT2 family of receptors, which are implicated in a wide range of physiological and pathological processes. nih.gov

Directions for Advanced Chemical Synthesis and Receptor Pharmacology Investigations

Future research in the chemical synthesis of N-Benzyl 2C-B analogs could focus on developing more efficient and stereoselective synthetic routes. While reductive amination is a robust method, exploring novel catalytic systems could improve yields and reduce byproducts. nih.gov The synthesis of enantiomerically pure compounds would be a significant advancement, allowing for the investigation of stereoselectivity at the 5-HT2A and 5-HT2C receptors.

Advanced receptor pharmacology investigations should aim to move beyond simple binding and functional assays. The use of techniques such as fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) could provide real-time information on receptor activation and downstream signaling events. Investigating biased agonism, where a ligand preferentially activates one signaling pathway over another, would be a particularly fruitful area of research for N-Benzyl 2C-B and its analogs. researchgate.net

Furthermore, the application of structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to co-crystallize N-Benzyl 2C-B or its high-affinity analogs with the 5-HT2A receptor would provide invaluable insights into the molecular basis of their high potency. nih.gov This information could guide the rational design of new compounds with tailored pharmacological profiles.

Finally, a more detailed investigation into the in-vivo effects of N-Benzyl 2C-B in animal models of disease could uncover potential therapeutic applications for compounds that target the 5-HT2A receptor. nih.gov

Q & A

Q. Reaction Scheme Highlights

- Step (a) : Pd/C-catalyzed hydrogenation for nitro reduction .

- Step (c) : TIPSCl protection of hydroxyl groups .

Advanced: How can contradictory pharmacological data on N-Benzyl 2C-B be resolved?

Methodological Answer:

Contradictions often arise from:

- Purity Variability : Validate compound purity via <sup>1</sup>H NMR (≥95% integration) and HPLC (≥99% area). Impurities like N-benzyl byproducts (e.g., N-benzyl-o-phenetidine) may skew bioactivity results .

- Assay Conditions : Standardize in vitro assays (e.g., receptor binding) using HEPES buffer (pH 7.4) and 1% DMSO to avoid solvent interference.

- Data Normalization : Report IC50 values relative to internal controls (e.g., ketanserin for 5-HT2A assays) to improve cross-study comparability .

Advanced: What strategies enhance selectivity in detecting N-Benzyl 2C-B alongside structurally similar compounds?

Methodological Answer:

To differentiate N-Benzyl 2C-B from analogs (e.g., MDMA):